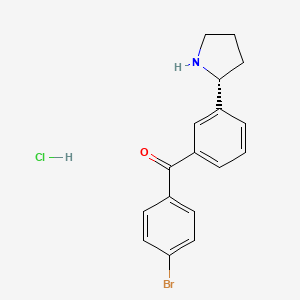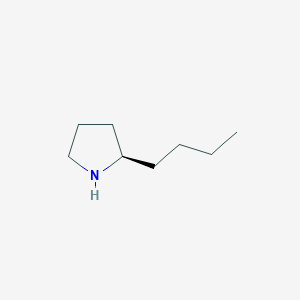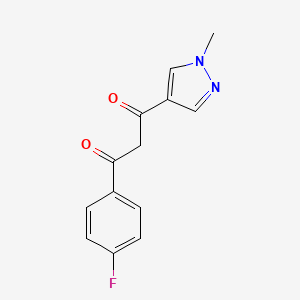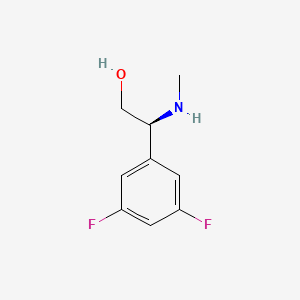
(S)-2-(3,5-Difluorophenyl)-2-(methylamino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(3,5-Difluorophenyl)-2-(methylamino)ethanol is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a difluorophenyl group, a methylamino group, and an ethanol moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3,5-Difluorophenyl)-2-(methylamino)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-difluorobenzaldehyde and methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction temperature and time are optimized to ensure the desired product yield.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(3,5-Difluorophenyl)-2-(methylamino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
(S)-2-(3,5-Difluorophenyl)-2-(methylamino)ethanol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-2-(3,5-Difluorophenyl)-2-(methylamino)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-(3,4-Difluorophenyl)-2-(methylamino)ethanol
- (S)-2-(3,5-Dichlorophenyl)-2-(methylamino)ethanol
- (S)-2-(3,5-Difluorophenyl)-2-(ethylamino)ethanol
Uniqueness
(S)-2-(3,5-Difluorophenyl)-2-(methylamino)ethanol is unique due to its specific substitution pattern on the phenyl ring and the presence of both methylamino and ethanol groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C9H11F2NO |
|---|---|
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
(2S)-2-(3,5-difluorophenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C9H11F2NO/c1-12-9(5-13)6-2-7(10)4-8(11)3-6/h2-4,9,12-13H,5H2,1H3/t9-/m1/s1 |
Clave InChI |
WATBZSCZMMJJGI-SECBINFHSA-N |
SMILES isomérico |
CN[C@H](CO)C1=CC(=CC(=C1)F)F |
SMILES canónico |
CNC(CO)C1=CC(=CC(=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B12964372.png)
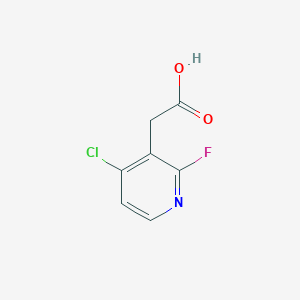
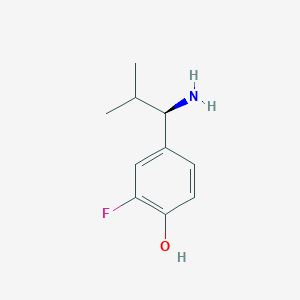
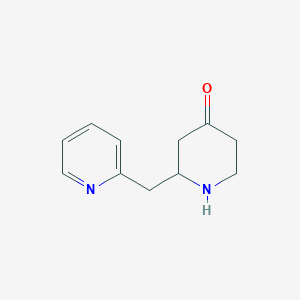
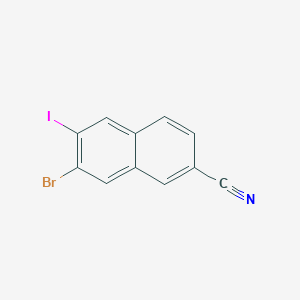
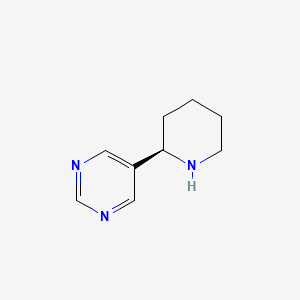
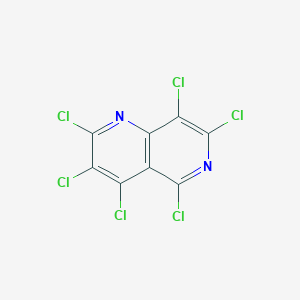
![2-Azaspiro[3.4]octan-6-one](/img/structure/B12964412.png)
